molecular formula C29H26N2O4 B10893472 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10893472
M. Wt: 466.5 g/mol
InChI Key: JXSDDXDJQWQNBB-RFBIWTDZSA-N
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Description

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, methoxyphenyl, and methylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity. Additionally, purification techniques like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of carbonyl groups may produce alcohols .

Scientific Research Applications

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26N2O4/c1-18-7-9-20(10-8-18)27(32)25-26(19-11-13-22(35-2)14-12-19)31(29(34)28(25)33)16-15-21-17-30-24-6-4-3-5-23(21)24/h3-14,17,26,30,32H,15-16H2,1-2H3/b27-25-

InChI Key

JXSDDXDJQWQNBB-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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